molecular formula C11H8N2 B3116905 7-Methylquinoline-2-carbonitrile CAS No. 220143-50-0

7-Methylquinoline-2-carbonitrile

Cat. No.: B3116905
CAS No.: 220143-50-0
M. Wt: 168.19 g/mol
InChI Key: UNQXTWSOYVNIIL-UHFFFAOYSA-N
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Description

7-Methylquinoline-2-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry

Safety and Hazards

The safety data sheet for 7-Methylquinoline indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Mechanism of Action

Target of Action

The primary target of 7-Methylquinoline-2-carbonitrile is the metabotropic glutamate receptor subtype 2 (mGlu2) . mGlu2 is a G-protein-coupled receptor involved in the physiopathology of several major mental disorders and neurodegenerative diseases .

Mode of Action

This compound acts as a negative allosteric modulator on the mGlu2 receptor . Allosteric modulation is a process where ligands enhance or reduce the activity of a receptor through interactions with an allosteric site that is topographically distinct from the orthosteric site . This modulation of mGlu2 activity through targeting the seven-transmembrane (7TM) domain of mGlus may provide an alternative and efficient way to enhance both affinity and selectivity for mGlu2 .

Biochemical Pathways

The mGlu2 receptor is coupled with the Gi/o protein to downregulate cAMP signaling by inhibition of adenylate cyclase (AC) and is involved in neuronal protection from excitotoxicity by negatively regulating glutamate release . The modulation of this pathway by this compound can have significant downstream effects, potentially influencing disease progression in conditions such as drug dependence, chronic pain, anxiety, depression, schizophrenia, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily mediated through its modulation of the mGlu2 receptor. By acting as a negative allosteric modulator, it could potentially reduce the activity of this receptor, thereby influencing the biochemical pathways it is involved in . The specific effects would likely depend on the context of the receptor’s role in various physiological and pathological processes.

Biochemical Analysis

Cellular Effects

The effects of 7-Methylquinoline-2-carbonitrile on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases dramatically . These effects include damage to vital organs, disruption of metabolic processes, and increased mortality.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and degradation. For example, the compound can be hydroxylated at specific positions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus . This localization can influence the compound’s activity and function, as well as its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization can enhance the compound’s efficacy and specificity, leading to more targeted effects on cellular processes.

Properties

IUPAC Name

7-methylquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-3-9-4-5-10(7-12)13-11(9)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQXTWSOYVNIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 7-methylquinoline N-oxide (1-2, 246 g, 1.54 mol, 1.0 equiv) in methylene chloride (5 L, 0.31 M) was added TMS-CN (414 ml, 3.1 mol., 2 equiv.) followed by dimethylcarbamoyl chloride (284 ml, 3.1 mol. 2 equiv), and the resulting mixture was stirred at room temperature overnight. The solution was quenched with saturated sodium bicarbonate, diluted with water, and extracted with dichloromethane. The combined organic layers were dried over MgSO4, filtered and the solvent removed to give 260 g of crude material which was recrystallized from methanol to give 186 g of 7-methylquinoline-2-carbonitrile (1-3) in two crops. LRMS m/z (M+H)+ 169.1 found, 169.2 required.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
414 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
284 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-methylquinoline-1-oxide (18.3 g, 115 mmol) in 1,2-dichloroethane (750 mL) was added trimethylsilyl cyanide (30.8 mL, 230 mmol) followed by dimethylcarbamoyl chloride (21.2 mL, 230 mmol) and stirred at room temperature overnight. The solution was quenched slowly with a sat. solution of sodium bicarbonate, diluted with water and extracted two times with dichloromethane. The combined organic extracts were dried (MgSO4) and concentrated to give the crude compound. Flash chromatography of the residue on silica gel (eluting with 3% acetone in dichloromethane) provided the title compound. 1H NMR (400 MHz, acetone-d6): δ 8.56 (d, 1H), 8.03 (d, 1H), 7.95 (s, 1H), 7.88 (d, 1H), 7.67 (d, 1H), 2.62 (s, 3H).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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